N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide is a unique compound that belongs to the class of N-hydroxyamino acids These compounds are characterized by the presence of both hydroxylamine and imino groups, which confer distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of hydroxylamine with an appropriate precursor. One common method is the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate . This reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide: Unique due to its dual hydroxylamine and imino groups.
N-Hydroxy-4-(hydroxyamino)-4-iminobutanamide: Similar structure but with an additional carbon in the backbone.
N-Hydroxy-2-(hydroxyamino)-2-iminopropanamide: Similar but with a different position of the hydroxylamine group.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
849833-63-2 |
---|---|
Molekularformel |
C3H7N3O3 |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
(3Z)-3-amino-N-hydroxy-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C3H7N3O3/c4-2(5-8)1-3(7)6-9/h8-9H,1H2,(H2,4,5)(H,6,7) |
InChI-Schlüssel |
KJLHDYYDHSKUPX-UHFFFAOYSA-N |
Isomerische SMILES |
C(/C(=N/O)/N)C(=O)NO |
Kanonische SMILES |
C(C(=NO)N)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.